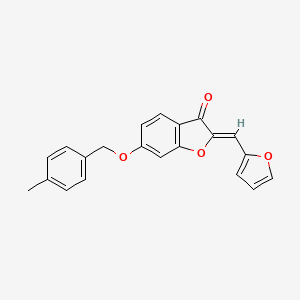

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one

Description

The compound (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one core with a substituted benzylidene group at position 2 and an alkoxy substituent at position 4. Its Z-configuration is critical for bioactivity, as stereochemistry often influences binding to biological targets. Structurally, it features:

- Position 6: A 4-methylbenzyloxy group, enhancing lipophilicity and membrane permeability compared to smaller substituents like hydroxy or methoxy groups.

This compound is synthesized via aldol condensation between 6-hydroxybenzofuran-3(2H)-one and furan-2-carbaldehyde, followed by etherification with 4-methylbenzyl chloride under basic conditions, as inferred from analogous synthetic routes in aurone derivatives .

Propriétés

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-14-4-6-15(7-5-14)13-24-17-8-9-18-19(11-17)25-20(21(18)22)12-16-3-2-10-23-16/h2-12H,13H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHCPKCVPIJAFE-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one typically involves the condensation of furan-2-carbaldehyde with 6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan and benzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofuran and dihydrobenzofuran derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzofuran rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dihydrofuran derivatives.

Applications De Recherche Scientifique

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key analogs and their substituents are summarized in Table 1.

Table 1: Structural Comparison of Aurone Derivatives

Substituent Effects on Activity:

- Electron-Withdrawing Groups: Compounds like 5b (2,6-dichlorobenzyloxy) exhibit nanomolar potency in cancer cell lines, likely due to enhanced tubulin binding via halogen interactions .

- Heteroaromatic Substituents : The pyridinyl group in 5b and indole in 5a improve selectivity for the colchicine-binding site on tubulin, whereas the target compound’s furan may offer moderate binding via π-π interactions .

- Alkoxy vs.

Anticancer Activity:

- 5a and 5b : Display IC₅₀ values <100 nM in PC-3 prostate cancer cells and T-ALL models via tubulin polymerization inhibition. Molecular docking confirms binding to the colchicine site .

- The 4-methylbenzyloxy group may reduce toxicity (analogous to 5a’s lack of hERG inhibition) .

Physicochemical and Pharmacokinetic Properties

- Bioavailability : Aurones with polar groups (e.g., 6x, 6y) exhibit higher aqueous solubility (e.g., 6x: 25.7% yield, mp 261°C) but lower membrane permeability .

Activité Biologique

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews its biological activity based on available literature, highlighting key findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed inhibition of cell proliferation in various cancer cell lines. Specifically, compounds similar to (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one have been reported to inhibit the activation of NF-κB, a critical factor in cancer progression. The IC50 values for related benzofuran derivatives ranged from 8.86 μM to 58 μM against different cancer cell lines, suggesting promising anticancer potential .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. A study reported that certain benzofuran compounds exhibited strong inhibitory effects against bacterial strains. The presence of the furan ring and other substituents was found to enhance this activity. For example, compounds with methoxy and hydroxyl groups displayed improved antibacterial efficacy .

Enzyme Inhibition

The compound's potential as a monoamine oxidase (MAO) inhibitor was explored in several studies. MAO inhibitors are crucial for treating mood disorders and neurodegenerative diseases. A synthesized derivative containing a similar structure showed selective inhibition of MAO-A with an IC50 value of 0.073 μM, indicating a strong potential for therapeutic applications .

Case Studies

- Study on Anticancer Activity :

-

Study on Antimicrobial Properties :

- Objective : To assess the antibacterial activity of synthesized benzofuran derivatives.

- Method : Disk diffusion and broth microdilution methods were employed.

- Results : Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 μg/mL to 50 μg/mL .

- Study on MAO Inhibition :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.